molecular formula C11H9N3O B15235699 2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one

2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B15235699
M. Wt: 199.21 g/mol
InChI Key: QUXIYVFFXYZFAH-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine, pyrrole, and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-6-methyl-3-nitropyridine or 2-amino-6-methyl-3-hydroxypyridine with 2,5-dimethoxytetrahydrofuran in glacial acetic acid . This reaction forms the pyrrolyl derivatives, which are then further elaborated to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

12-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one

InChI

InChI=1S/C11H9N3O/c1-7-5-9-10(12-6-7)13-11(15)8-3-2-4-14(8)9/h2-6H,1H3,(H,12,13,15)

InChI Key

QUXIYVFFXYZFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)C3=CC=CN32)N=C1

Origin of Product

United States

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